甲草胺-2,4,4-三甲基戊酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Mecoprop-2,4,4-trimethylpentylester has a wide range of applications in scientific research, including:

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mecoprop-2,4,4-trimethylpentylester typically involves the esterification of Mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid) with 2,4,4-trimethylpentanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of Mecoprop-2,4,4-trimethylpentylester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .

化学反应分析

Types of Reactions

Mecoprop-2,4,4-trimethylpentylester undergoes various chemical reactions, including:

Substitution: The chlorine atom in the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

Substitution: Nucleophiles (e.g., sodium methoxide, ammonia)

Major Products Formed

Hydrolysis: Mecoprop and 2,4,4-trimethylpentanol

Oxidation: Carboxylic acids

Substitution: Various substituted derivatives depending on the nucleophile used

作用机制

Mecoprop-2,4,4-trimethylpentylester exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It disrupts the normal growth processes of broadleaf weeds, leading to uncontrolled and abnormal growth, ultimately causing the death of the plant . The molecular targets include auxin receptors and pathways involved in cell elongation and division .

相似化合物的比较

Similar Compounds

- 2,4-Dichlorophenoxyacetic acid (2,4-D)

- Dicamba

- MCPA (2-methyl-4-chlorophenoxyacetic acid)

Uniqueness

Mecoprop-2,4,4-trimethylpentylester is unique in its structural configuration, which provides specific advantages in terms of selectivity and effectiveness against certain weed species . Compared to similar compounds, it offers a different spectrum of activity and can be used in combination with other herbicides to enhance overall weed control efficacy .

生物活性

Mecoprop-2,4,4-trimethylpentylester (CAS Number: 217487-13-3) is a synthetic herbicide derived from mecoprop, primarily used for controlling broadleaf weeds in various agricultural and horticultural settings. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicological effects, and ecological implications.

- Molecular Formula : C₁₈H₂₇ClO₃

- Molecular Weight : 326.858 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 388.1 °C

- Flash Point : 125.7 °C

Mecoprop-2,4,4-trimethylpentylester exhibits its herbicidal activity by mimicking natural plant hormones (auxins), leading to uncontrolled growth in target plants. This action disrupts normal physiological processes, causing the death of susceptible broadleaf weeds while generally sparing grasses.

Human Health Impact

Exposure to mecoprop has been associated with various health issues, including:

- Dermal and Eye Irritation : Symptoms include burning sensations and redness.

- Systemic Effects : Ingesting contaminated water has shown to reduce fertility in laboratory mice, with litter sizes significantly decreased even at low exposure levels (0.004 mg/kg/day) .

- Genotoxicity : Laboratory studies indicate that mecoprop can inhibit DNA synthesis and disrupt blood clotting mechanisms .

Animal Studies

Research involving dogs exposed to mecoprop showed a decrease in hemoglobin levels, indicating potential anemia at doses around 20 mg/kg . Additionally, studies have demonstrated that mecoprop can cause reproductive toxicity in mammals.

Ecological Effects

Mecoprop's impact extends beyond human health to ecological systems:

- Soil Microbial Communities : It has been shown to affect microbial populations in soil, potentially altering nutrient cycling .

- Plant Pathology : Field experiments revealed that mecoprop can increase the incidence of plant diseases such as take-all disease in winter wheat by up to 66% .

- Mycorrhizal Fungi : Beneficial mycorrhizal fungi essential for plant health are adversely affected by mecoprop application, reducing their populations significantly .

Case Study 1: Fertility in Mice

A study conducted at the University of Wisconsin exposed pregnant mice to a commercial herbicide containing mecoprop. Results indicated a marked reduction in litter size from an average of 12 to about 9 or 10 offspring when exposed to low levels of the herbicide .

Case Study 2: Ecological Impact on Wheat

Research at the ARC Weed Research Organization demonstrated that applying mecoprop increased the severity of take-all disease in wheat crops. This suggests that while mecoprop controls weeds, it may simultaneously promote disease susceptibility in crops .

Summary Table of Biological Activities

属性

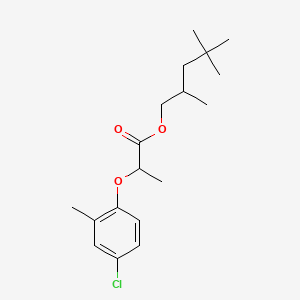

IUPAC Name |

2,4,4-trimethylpentyl 2-(4-chloro-2-methylphenoxy)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClO3/c1-12(10-18(4,5)6)11-21-17(20)14(3)22-16-8-7-15(19)9-13(16)2/h7-9,12,14H,10-11H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWKSMZTTHUJGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。